molecular formula C17H15NO2S B2595397 2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid CAS No. 438229-38-0

2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid

Cat. No. B2595397
CAS RN: 438229-38-0
M. Wt: 297.37
InChI Key: QKWLXGLRSOUDTL-UHFFFAOYSA-N
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Description

The compound “2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid” is likely to be an organic compound containing a quinoline and thiophene ring, both of which are aromatic heterocycles . The presence of a carboxylic acid group suggests that it may exhibit acidic properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, thiophene derivatives can be synthesized using the Gewald synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

Thiophene derivatives can participate in a variety of chemical reactions. They can be used as fluorescent derivatization reagents for the determination of primary alkylamines using HPLC.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by their molecular structure .

Scientific Research Applications

Fluorescent Molecules Synthesis

  • Mesomeric Betaines as Fluorescent Dipoles : A study by Smeyanov et al. (2017) described the preparation of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers. These compounds, related to the target molecule, exhibit fluorescence, suggesting potential applications in developing fluorescent markers or sensors (Smeyanov, Adams, Hübner, & Schmidt, 2017).

Novel Antimicrobial Agents

  • Antimicrobial Quinazolines : Desai et al. (2007) synthesized new quinazoline compounds demonstrating significant antibacterial and antifungal activities against several pathogens, indicating the potential of quinoline derivatives in antimicrobial research (Desai, Shihora, & Moradia, 2007).
  • Bifunctional Derivatives of 8-Methylquinoline-5-Carboxylic Acid : Research by Gracheva et al. (1982) involved synthesizing derivatives of 8-methylquinoline-5-carboxylic acid with potential for further functionalization, hinting at applications in developing targeted antimicrobial agents (Gracheva, Kovel'man, & Tochilkin, 1982).

Biological Activity Exploration

  • Nonlinear Optical (NLO) Properties : Halim and Ibrahim (2017) synthesized a novel derivative with potential applications in NLO materials, illustrating the diverse functional capabilities of quinoline-based compounds (Halim & Ibrahim, 2017).
  • Anti-Tubercular and Anti-Bacterial Activities : Li et al. (2019) explored the synthesis of new quinoline derivatives showing significant anti-tubercular activity, underscoring the therapeutic potential of these compounds against infectious diseases (Li, Xu, Li, Gao, & Chen, 2019).

properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-3-11-7-8-15(21-11)14-9-13(17(19)20)12-6-4-5-10(2)16(12)18-14/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWLXGLRSOUDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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